molecular formula C25H15NO9 B1664180 5-Carboxyfluorescein N-succinimidyl ester CAS No. 92557-80-7

5-Carboxyfluorescein N-succinimidyl ester

Cat. No. B1664180
CAS RN: 92557-80-7
M. Wt: 473.4 g/mol
InChI Key: GECIDMICWWDIBO-UHFFFAOYSA-N
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Description

5-Carboxyfluorescein N-succinimidyl ester (CFSE) is a fluorescent dye that is membrane permeable . It labels cells by covalently binding to intracellular molecules and is used to track lymphocyte migration and proliferation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 473.39 . The compound contains various functional groups, including carboxy, fluorescein, and succinimidyl ester groups .


Chemical Reactions Analysis

CFSE is an amine-reactive probe that forms green fluorescent conjugates on deacetylation . It reacts with primary amines in the presence of other nucleophiles, resulting in a more stable linkage following labeling .


Physical And Chemical Properties Analysis

CFSE is a powder suitable for fluorescence with an excitation wavelength of 492 nm and an emission wavelength of 520 nm in 0.1 M Tris pH 8.0 . It is soluble in DMF or DMSO .

Scientific Research Applications

Derivatization and Fluorescence Detection

  • Nanomolar Derivatization : 5-Carboxyfluorescein succinimidyl ester (CFSE) has shown potential in derivatizing amino acids at nanomolar concentrations, which is significantly more efficient than the traditional fluorescein isothiocyanate (FITC) method. This improvement allows for more precise fluorescence detection in capillary electrophoresis, especially in the study of neurotransmitters in microdialysates (Lau et al., 1998).

Preparation of Active Esters

  • Active Ester Synthesis : CFSE can be used to create active esters, such as succinimidyl and pentafluorophenyl esters. This is particularly significant for purifying regioisomeric mixtures, resulting in highly pure (>98%) active esters for various research applications (Adamczyk et al., 1997).

Cell Biology and Flow Cytometry

  • Cellular Migration and Proliferation : CFSE is widely used to study cellular migration and proliferation, especially in hemopoietic cells. Its ability to retain in cells and get shared by daughter cells during division makes it an effective tool in creating multimodal flow cytometric CFSE histograms for cancer cell line studies (Matera et al., 2004).
  • Intracellular pH Measurement in Bacteria : The internally conjugated fluorescent probe version of CFSE is useful for measuring the intracellular pH in bacteria, such as Escherichia coli. It offers advantages like low fluorescence efflux rate and allows for continuous, high-time measurements without signal correction (Riondet et al., 1997).

Immunology andCell Tracking

  • Lymphocyte Proliferation Monitoring : CFSE is an effective tool for monitoring lymphocyte division, particularly important in immunological studies. It covalently labels intracellular molecules, allowing researchers to track cell division via the decrease in fluorescence in progeny cells. This feature is crucial for understanding lymphocyte behavior in both in vitro and in vivo settings (Quah & Parish, 2010).

Antigen Presentation Research

  • Studying Antigen Presentation : The usage of CFSE helps in determining the site, duration, and cell type responsible for antigen presentation in vivo. It provides insights into the presentation of various types of antigens, including auto-antigens, oral antigens, and cell-associated foreign antigens. This technique is valuable in immunology, particularly in understanding the dynamics of antigen-presenting cells (APCs) (Mintern et al., 1999).

Novel Methodologies in Microbiology

  • Continuous Intracellular pH Determination in Bacteria : A novel method involving CFSE for determining the intracellular pH of bacteria has been developed. This method utilizes the intracellular conjugation of CFSE, providing a significant advantage in accurately measuring intracellular pH under various conditions, including stress situations (Breeuwer et al., 1996).

Lymphocyte Analysis Techniques

  • Lymphocyte Migration and Proliferation Analysis : CFSE-labeled lymphocytes are used extensively to analyze relationships between cell division, differentiation, and function. This technique has provided valuable insights in studies involving cell proliferation versus apoptosis and response to antigens in vivo (Parish et al., 2009).

Mechanism of Action

Target of Action

5-Carboxyfluorescein N-succinimidyl ester (5-FAM SE) primarily targets intracellular molecules, notably lysine residues and other amine sources . It is a fluorescent cell staining dye that is used to label cells for various biological studies .

Mode of Action

5-FAM SE is cell permeable and covalently couples to its targets via its succinimidyl group . This covalent coupling allows the fluorescent dye to be retained within cells for extended periods .

Biochemical Pathways

The primary biochemical pathway involved in the action of 5-FAM SE is the esterase-catalyzed hydrolysis of the compound. Upon diffusion into the cell, intracellular esterases cleave the acetate group to generate CFSE, which interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye .

Pharmacokinetics

The pharmacokinetic properties of 5-FAM SE are largely determined by its cell permeability and covalent binding to intracellular molecules. The compound’s ability to permeate cell membranes allows it to enter cells freely . Once inside the cell, it covalently binds to intracellular molecules, which prevents it from being easily removed or degraded .

Result of Action

The primary result of 5-FAM SE action is the generation of a highly fluorescent green dye within cells . This fluorescence can be used to track cell migration and proliferation, both in vitro and in vivo . The progressive halving of CFSE fluorescence within daughter cells following each cell division allows for the monitoring of cell proliferation .

Action Environment

The action of 5-FAM SE can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions and at temperatures below 0°C to maintain its stability . It should also be protected from light and moisture to prevent decomposition . High concentrations of 5-FAM SE can be toxic for cells , so optimal labeling conditions should be used to minimize toxicity while maximizing fluorescence .

Safety and Hazards

CFSE is potentially harmful and should be handled with care. Avoid prolonged or repeated exposure, dust formation, and breathing vapors, mist, or gas . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Future Directions

The future applications of CFSE are vast, particularly in the field of cell biology. It is frequently used in cell proliferation assays, as it allows researchers to track cell division through successive halving of the fluorescence intensity . It is also used for motility assays and in vivo cell tracking experiments .

Biochemical Analysis

Biochemical Properties

5-Carboxyfluorescein N-succinimidyl ester plays a crucial role in biochemical reactions due to its ability to covalently bind to primary amines in proteins and other biomolecules . This binding occurs through the succinimidyl ester group, which reacts with the amine groups of lysine residues in proteins . The resulting conjugates are highly stable and resistant to hydrolysis, making them ideal for long-term studies . This compound is commonly used to label antibodies, enabling their detection in various assays such as Western blotting, ELISA, and fluorescence microscopy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. When introduced into cells, it can influence cell function by labeling intracellular proteins and peptides . This labeling allows researchers to monitor cell signaling pathways, gene expression, and cellular metabolism . For example, this compound is often used to track lymphocyte migration and proliferation, providing insights into immune responses and cellular dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with primary amines in biomolecules . This interaction is facilitated by the succinimidyl ester group, which reacts with the amine groups of lysine residues . Once bound, the fluorescent properties of this compound allow researchers to visualize and track the labeled biomolecules . This mechanism is particularly useful in studying enzyme activity, protein-protein interactions, and cellular localization of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light . While this compound is generally stable, prolonged exposure to harsh conditions can lead to degradation and loss of fluorescence . Long-term studies have shown that the compound can be retained within cells for extended periods, allowing researchers to monitor cellular processes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound effectively labels target biomolecules without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cell death and disruption of cellular functions . Researchers must carefully optimize the dosage to achieve the desired labeling while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. Once inside the cell, the compound can interact with intracellular enzymes and cofactors, influencing metabolic flux and metabolite levels . The covalent binding of this compound to proteins can also affect their activity and stability, further impacting cellular metabolism . These interactions provide valuable insights into the metabolic processes and regulatory mechanisms within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a labeling reagent. The compound is cell-permeable and can diffuse across cell membranes to reach intracellular targets . Once inside the cell, this compound can be transported to various cellular compartments, depending on the presence of specific transporters and binding proteins . This distribution pattern allows researchers to study the localization and dynamics of labeled biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications of the labeled proteins . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the target protein . This localization is crucial for studying the function and activity of proteins within different cellular contexts .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECIDMICWWDIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376328
Record name 5-Carboxyfluorescein N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92557-80-7
Record name 5-Carboxyfluorescein N-succinimidyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[3â??,6â??-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9â??-[9H]xanthen]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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